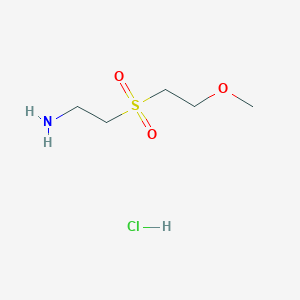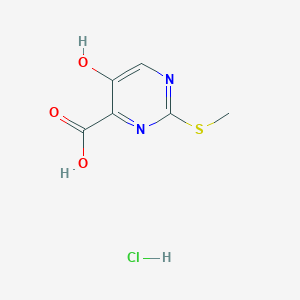
2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride
Vue d'ensemble
Description
2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C6H14ClNO2S . It has an average mass of 199.699 Da and a monoisotopic mass of 199.043381 Da . This product is intended for research use only.
Molecular Structure Analysis
The InChI code for 2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride is1S/C6H13NO2S.ClH/c1-6(2)5-7-3-4-10(6,8)9;/h7H,3-5H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.
Applications De Recherche Scientifique
Antioxidant Activity and Analytical Methods
Research into antioxidants and their applications in fields ranging from food engineering to medicine emphasizes the importance of various tests for determining antioxidant activity. Chemical reactions and spectrophotometry are central to assessing the kinetics of antioxidant processes, which may be relevant to understanding the behavior of 2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride in similar contexts (Munteanu & Apetrei, 2021).
Chemical Recycling of Carbon Dioxide
The conversion of carbon dioxide into fuels presents an active area of research, with a focus on minimizing hydrogen consumption and utilizing renewable energy sources. This includes the production of alcohols using solar energy, a process that might find parallels in the reactivity or catalytic applications of 2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride (Centi & Perathoner, 2009).
Organic Pollutants Treatment Using Oxidoreductive Enzymes
The treatment of organic pollutants in wastewater via enzymatic methods has shown the importance of redox mediators in enhancing the efficiency and range of substrate degradation. This area could be relevant if 2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride serves as a redox mediator or influences the redox behavior of relevant enzymatic systems (Husain & Husain, 2007).
Photocatalytic Degradation of Pollutants
Investigations into the photocatalytic degradation of pollutants highlight the complex pathways involved, including oxidation, cleavage, and coupling reactions. The interaction of 2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride with photocatalytic processes, if applicable, could provide insights into its potential use in environmental remediation efforts (Pichat, 1997).
Serine Hydrolase Targets of Organophosphorus Toxicants
The diverse range of serine hydrolase targets for organophosphorus compounds underlines the specificity of enzyme inhibition by such chemicals. If 2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride exhibits similar activity, it could have implications for understanding its mechanism of action or potential toxicological effects (Casida & Quistad, 2005).
Propriétés
IUPAC Name |
2,6-dimethyl-1,4-thiazinane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-5-3-7-4-6(2)10(5,8)9;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHZHCYZHGOMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(S1(=O)=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylthiomorpholine 1,1-dioxide hydrochloride | |
CAS RN |
1803601-97-9 | |
| Record name | 2,6-dimethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2-[5-amino-3-(3-pyridyl)pyrazol-1-yl]acetate](/img/structure/B1472135.png)


![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1472139.png)



